trans-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride
Description
Chemical Identity and Nomenclature of trans-3-Azabicyclo[4.1.0]heptane-2-carboxylic Acid Hydrochloride
Systematic IUPAC Nomenclature and Stereochemical Descriptors
The IUPAC name for this compound is (1S,2S,6S)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride , reflecting its bicyclic framework and stereochemical configuration. The "azabicyclo" prefix denotes a bicyclic structure containing one nitrogen atom, while the "[4.1.0]" descriptor specifies the ring sizes: a seven-membered bicyclic system with bridgehead positions at carbon atoms 1, 2, and 6. The stereochemical descriptors (1S,2S,6S) indicate the absolute configuration of the chiral centers, critical for its biological activity.
The "trans" designation refers to the relative orientation of the carboxylic acid group and the nitrogen atom across the bicyclic system. This spatial arrangement influences intermolecular interactions, particularly in binding to biological targets such as enzymes or receptors.
Molecular Formula and Structural Isomerism
The molecular formula of this compound is C₇H₁₂ClNO₂ , with a molecular weight of 177.63 g/mol . The hydrochloride salt form enhances solubility in polar solvents, a property leveraged in pharmaceutical formulations.
Structural Features:
- Bicyclo[4.1.0]heptane Core : A fused system comprising a six-membered cyclohexane ring and a one-membered aziridine ring.
- Carboxylic Acid Group : Positioned at C2, contributing to hydrogen-bonding capabilities.
- Chiral Centers : Three stereogenic centers (C1, C2, C6) create opportunities for enantiomeric diversity.
Structural isomerism arises from variations in ring fusion patterns and stereochemistry. For example, the cis isomer would exhibit distinct physicochemical properties due to altered spatial constraints.
Synonyms and Registry Identifiers in Chemical Databases
This compound is cataloged under multiple synonyms and registry numbers across chemical databases:
The disparity in CAS numbers (e.g., 2227199-11-1 vs. 1888587-45-8) reflects differences in stereochemical purity or salt forms. For instance, 2227199-11-1 corresponds to the enantiomerically pure (1S,2S,6S) configuration, while 1888587-45-8 may represent a racemic mixture or alternative salt form.
Properties
IUPAC Name |
(1R,6S)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)6-5-3-4(5)1-2-8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5-,6?;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXUTVCDDGFMPM-LMVWAQTCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2C1C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC([C@H]2[C@H]1C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide-Mediated Cyclization
A widely adopted approach involves the reaction of cyclohexene oxide with amines to form intermediates that undergo subsequent cyclization. For example, in the synthesis of related azabicycloheptanes, cyclohexene oxide reacts with methylamine under mild conditions (20–30°C, 14–16 hours) to yield cis-2-methylaminocyclohexanol, which is then brominated to induce ring closure. Adapting this method, researchers have substituted methylamine with protected glycine derivatives to introduce the carboxylic acid precursor.
Key advantages of this route include:
Aziridine Formation via Halogenation
The second critical step involves converting the aminocyclohexanol intermediate into the bicyclic structure. In the patent CN104557653A, phosphorus tribromide (PBr₃) or bromine/triphenylphosphine (TPP) systems facilitate intramolecular cyclization by generating a bromide leaving group. For the target compound, analogous methods could employ chlorinating agents to form the aziridine ring.
Example protocol (adapted from):
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Dissolve cis-2-aminocyclohexanol-2-carboxylate (1 eq) in dichloromethane with triethylamine (0.5 eq).
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Add PBr₃ (1.2 eq) at −10°C, stir until intermediate consumption (monitored via GC).
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Quench with NaOH (40%, 4 eq), extract with organic solvent, and isolate the bicyclic amine.
This method yields ~54% of the bicyclic product, with purity exceeding 98%. Challenges include controlling exothermic reactions and minimizing byproducts during halogenation.
Incorporation of the Carboxylic Acid Moiety
Introducing the carboxylic acid group at position 2 of the bicycloheptane requires strategic functionalization.
Oxidation of Primary Alcohols
Recent work demonstrates the oxidation of hydroxymethyl groups to carboxylic acids using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and bis(acetoxy)iodobenzene (BAIB) . Applied to the target compound, this method involves:
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Protecting the amine as a tert-butoxycarbonyl (Boc) group.
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Oxidizing the hydroxymethyl side chain with TEMPO/BAIB in a dichloromethane-t-BuOH-water mixture (4:4:1) at 0°C.
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Deprotecting the Boc group under acidic conditions.
This approach achieves 74% yield for analogous structures, with minimal epimerization.
Formation of the Hydrochloride Salt
The final hydrochloride salt is typically prepared by treating the free base with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol or water).
Optimized conditions :
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Dissolve the free base in ethanol at 0°C.
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Bubble HCl gas until pH < 2.
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Precipitate the salt by cooling to −20°C, yielding >90% pure product.
Comparative Analysis of Synthetic Routes
Challenges and Limitations
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Stereochemical Control : Ensuring the trans configuration demands chiral auxiliaries or asymmetric catalysis, which remain underdeveloped for this scaffold.
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Low Cyclization Yields : The halogenation step often results in sub-60% yields due to competing side reactions.
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Acid Sensitivity : The carboxylic acid group may epimerize under acidic conditions during salt formation.
Chemical Reactions Analysis
Types of Reactions
trans-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride: can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to simpler forms.
Substitution: : Replacement of atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
trans-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity and interactions with biological molecules.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which trans-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to biological responses.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
Ring Size and Heteroatoms: The target compound’s [4.1.0] system features a smaller cyclopropane ring fused to a six-membered ring, distinct from the [3.2.0] system in penicillins (e.g., 6-APA) or [4.2.0] in cephalosporin analogs .
Functional Groups :
- The carboxylic acid group in the target compound contrasts with ester or amide linkages in Bacampicillin and 6-APA, suggesting differences in solubility and ionization under physiological conditions .
- β-lactam rings (critical for antibiotic activity in penicillins) are absent in the target compound, implying divergent biological roles .
Physicochemical Properties :
- The target’s lower molecular weight (177.63 vs. 216–501 g/mol) may enhance membrane permeability but reduce binding specificity compared to larger analogs .
Regulatory and Quality Control Comparisons
Table 2: Regulatory and Analytical Data
Key Observations:
- The target compound lacks pharmacopeial documentation or specific purity tests (e.g., crystallinity, residual solvents), unlike 6-APA and Bacampicillin, which are tightly regulated for pharmaceutical use .
- Stability data gaps for the target compound contrast with known degradation pathways in β-lactams (e.g., hydrolysis in 6-APA) .
Biological Activity
Trans-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride (CAS Number: 1888587-45-8) is a bicyclic compound featuring a nitrogen atom within its structure, which significantly influences its biological activity. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders.
- Molecular Formula : CHClNO
- Molecular Weight : 177.63 g/mol
- Structure : The bicyclic structure allows for unique interactions with biological targets, primarily through hydrogen bonding facilitated by the nitrogen atom.
Biological Activity Overview
Research indicates that this compound interacts with various neurotransmitter systems, suggesting potential roles in modulating neurological functions. Its unique structural features enable it to act as a candidate for drug development aimed at treating conditions such as anxiety, depression, and other central nervous system disorders.
The compound's biological activity is largely attributed to:
- Hydrogen Bonding : The nitrogen atom's ability to form hydrogen bonds enhances its interaction with enzymes and receptors.
- Neurotransmitter Modulation : Preliminary studies suggest effects on dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions.
Table 1: Summary of Biological Activities
Case Study 1: Neurotransmitter Interaction
In a study examining the interaction of this compound with neurotransmitter systems, researchers observed that the compound selectively binds to dopamine D2 receptors. This binding affinity suggests a mechanism through which the compound may influence dopaminergic signaling pathways, potentially offering therapeutic benefits for disorders characterized by dopaminergic dysregulation.
Case Study 2: Antidepressant-like Effects
Another significant investigation focused on the antidepressant-like effects of this compound in rodent models of depression. The results indicated that administration led to a marked decrease in immobility time during forced swim tests, a common measure of antidepressant efficacy. These findings support the hypothesis that this compound may possess mood-enhancing properties.
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | Contains an oxygen atom instead of nitrogen | Alters reactivity due to oxygen presence |
| 3-Azabicyclo[3.1.1]heptane | Different ring structure with nitrogen | Variation in ring size affects pharmacological properties |
| 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride | Similar bicyclic structure but different carboxylic position | Distinct chemical behavior due to positional changes |
Q & A
Q. What are the optimal synthetic routes for trans-3-Azabicyclo[4.1.0]heptane-2-carboxylic Acid Hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via a two-step process:
Cyclization : Cyclohexene oxide reacts with methylamine under acidic conditions (e.g., HCl) to form a bicyclic intermediate .
Carboxylation : The intermediate undergoes carboxylation using CO₂ or cyanide-based reagents.
- Key Variables :
- Temperature : Higher yields (95%) are achieved at room temperature over 24 hours vs. 85% at 80°C for 6 hours .
- Catalysts : Acidic conditions (HCl) stabilize the intermediate, while bases (e.g., K₂CO₃) improve carboxylation efficiency.
- Data Table :
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | HCl | 25 | 24 | 95 | |
| 2 | K₂CO₃ | 80 | 6 | 85 |
Q. How is the structural configuration of this compound validated?
- Methodological Answer :
- X-ray Crystallography : Confirms the trans-configuration and bicyclo[4.1.0]heptane framework .
- NMR Spectroscopy : Key signals include δ 3.2–3.5 ppm (N–CH₂), δ 1.8–2.1 ppm (bridgehead protons), and δ 170 ppm (C=O in ¹³C NMR) .
- Mass Spectrometry : Molecular ion peak at m/z 177.63 (C₇H₁₂ClNO₂) .
Advanced Research Questions
Q. What contradictions exist in reported biological activities, and how can they be resolved?
- Methodological Answer :
- Reported Activities :
- Antidepressant Potential : In vitro assays show affinity for serotonin receptors (Ki = 120 nM), but in vivo mouse models lack consistent efficacy .
- Antitumor Activity : Moderate inhibition (IC₅₀ = 50 µM) in HeLa cells, yet no selectivity over normal cells .
- Resolution Strategies :
- Dose-Response Studies : Validate activity thresholds using orthogonal assays (e.g., SPR for binding kinetics).
- Isomer Purity Analysis : Ensure no contamination by cis-isomers (e.g., via chiral HPLC) .
Q. How can computational modeling guide the design of derivatives with enhanced receptor specificity?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock to simulate interactions with target receptors (e.g., NMDA or GABA receptors).
- QSAR Studies : Correlate substituent effects (e.g., methyl or fluorine groups) with binding energy. Example:
- Fluorinated Derivatives : Predicted ΔG = -9.2 kcal/mol (vs. -7.8 kcal/mol for parent compound) .
- Validation : Synthesize top candidates and test in radioligand displacement assays .
Q. What analytical challenges arise in quantifying this compound in complex matrices?
- Methodological Answer :
- LC-MS/MS Optimization : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Limit of detection (LOD) = 0.1 ng/mL .
- Interference Mitigation : Solid-phase extraction (SPE) with mixed-mode cartridges removes salts and proteins .
- Stability Tests : Monitor degradation in plasma (t½ = 8 hours at 37°C) .
Comparative Analysis of Structural Analogs
Research Gaps and Future Directions
Physical Properties : Melting/boiling points remain uncharacterized; differential scanning calorimetry (DSC) is recommended .
In Vivo Pharmacokinetics : No ADME data exist; prioritize radiolabeled tracer studies (¹⁴C or ³H) .
Mechanistic Studies : Elucidate interactions with non-neuronal targets (e.g., kinases) via proteome-wide profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
